molecular formula C24H24N4O4 B11002466 (8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Cat. No.: B11002466
M. Wt: 432.5 g/mol
InChI Key: OLXMLQFLHYUYDF-AJZOCDQUSA-N
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Description

(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetracyclic core and the introduction of the butyl and nitrophenyl groups. Common reagents used in these steps include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas and a palladium catalyst.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted aromatic compounds.

Scientific Research Applications

(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[87003,8

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism by which (8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique tetracyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (8S)-6-butyl-2-(3-aminophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione: Similar structure but with an amino group instead of a nitro group.

    (8S)-6-butyl-2-(3-methoxyphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C24H24N4O4/c1-2-3-11-26-14-21(29)27-20(24(26)30)13-18-17-9-4-5-10-19(17)25-22(18)23(27)15-7-6-8-16(12-15)28(31)32/h4-10,12,20,23,25H,2-3,11,13-14H2,1H3/t20-,23?/m0/s1

InChI Key

OLXMLQFLHYUYDF-AJZOCDQUSA-N

Isomeric SMILES

CCCCN1CC(=O)N2[C@H](C1=O)CC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C35

Canonical SMILES

CCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C35

Origin of Product

United States

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